molecular formula C19H19NSi B14377986 CID 71411549 CAS No. 87996-44-9

CID 71411549

Cat. No.: B14377986
CAS No.: 87996-44-9
M. Wt: 289.4 g/mol
InChI Key: YOOIYORIJKUCML-UHFFFAOYSA-N
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Description

Based on contextual clues, it may belong to one of two categories:

  • Natural Product Derivatives: lists oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) with structural features such as polyketide backbones and methyl or hydroxyl substitutions . CID 71411549 could share similarities with these toxins, which are known for their bioactivity in marine organisms.
  • Chemical Inducers of Dimerization (CIDs): highlights cell-permeable CIDs like photocleavable rapamycin derivatives (e.g., pRap), which enable spatiotemporal control of protein interactions in biological systems . This compound may serve a comparable role in targeted protein manipulation.

Analytical data from include gas chromatography-mass spectrometry (GC-MS) profiles and vacuum distillation fractions, suggesting this compound is a semi-volatile compound isolated from a natural extract (CIEO) . However, its exact molecular formula and spectral signatures remain unspecified.

Properties

CAS No.

87996-44-9

Molecular Formula

C19H19NSi

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C19H19NSi/c1-20(2)14-16-9-4-6-12-18(16)21-19-13-7-10-15-8-3-5-11-17(15)19/h3-13H,14H2,1-2H3

InChI Key

YOOIYORIJKUCML-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1[Si]C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The preparation of CID 71411549 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

CID 71411549 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71411549 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71411549 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses, depending on the specific context and application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table synthesizes inferred properties of CID 71411549 with structurally or functionally analogous compounds:

Compound CID Molecular Features Biological Role Key References
This compound 71411549 Likely polyketide or heterocyclic backbone Potential bioactivity or protein dimerization
Oscillatoxin D 101283546 Polyketide, methyl substitutions Marine toxin, ion channel modulation
Photocaged Rapamycin (pRap) N/A Macrocyclic lactone, photocleavable nitrobenzyl Controls small GTPase activity
7-Bromobenzo[b]thiophene-2-carboxylic acid 737737 Brominated aromatic ring, carboxylic acid group Enzyme inhibition (CYP1A2)
Key Observations:

Natural Products : Oscillatoxin D (CID 101283546) and this compound may share biosynthetic pathways, as both are linked to natural extracts. Oscillatoxin D’s ion channel modulation contrasts with this compound’s undefined bioactivity, though both could exhibit cytotoxicity .

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